methyl 4-bromo-1-(2-chloroacetimidamido)-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[(Z)-(1-amino-2-chloroethylidene)amino]-4-bromopyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN3O2/c1-15-8(14)6-2-5(9)4-13(6)12-7(11)3-10/h2,4H,3H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBERFBBKPFOVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1N=C(CCl)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CN1/N=C(/CCl)\N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-bromo-1-(2-chloroacetimidamido)-1H-pyrrole-2-carboxylate (CAS No. 934-05-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structural properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 204.02 g/mol. The compound features a pyrrole ring substituted with a bromine atom and an acetamido group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆BrClN₂O₂ |
| Molecular Weight | 204.02 g/mol |
| CAS Number | 934-05-4 |
| Purity | Not specified |
| Storage Conditions | Keep in dark, sealed, dry |
Antimicrobial Properties
Research has indicated that derivatives of pyrrole compounds exhibit antimicrobial activity. A study on pyrrole derivatives showed that modifications to the structure could enhance their effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb) . The introduction of electron-withdrawing groups and bulky substituents on the pyrrole ring was found to significantly improve anti-TB activity.
Structure-Activity Relationship (SAR)
A structure-guided strategy was employed to design and synthesize novel MmpL3 inhibitors based on the pyrrole scaffold. The SAR studies revealed that specific substitutions at various positions of the pyrrole ring could lead to increased potency against Mtb. For instance, compounds with a 2-adamantyl group demonstrated potent anti-TB activity with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL .
Table: Summary of Key Findings in SAR Studies
| Compound | Substituent | MIC (μg/mL) | Cytotoxicity (IC₅₀) |
|---|---|---|---|
| Compound 5 | 2-adamantyl | <0.016 | Low |
| Compound 12 | Methyl at N-pyrrole | 3.7 | Moderate |
| Compound 19 | CF₃ | Reduced | High |
Case Study: Anti-Tuberculosis Activity
In a recent study, this compound was evaluated for its anti-tuberculosis properties. The compound was tested against both wild-type and mutated strains of M. tuberculosis. The results demonstrated that the compound inhibited mycolic acid biosynthesis, which is crucial for the bacterial cell wall integrity, thus confirming its potential as an anti-TB agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Table 1: Key Structural and Functional Differences
Key Observations:
Alkylating Capacity : The 2-chloroacetimidamido group (Cl-C(=NH)-NH) may exhibit stronger nucleophilic alkylation activity compared to the chloroacetamido (Cl-C(=O)-NH) group in compound , as the imine nitrogen in the former could act as a better leaving group.
Hydrogen-Bonding Networks : The acetimidamido group forms distinct hydrogen-bonding motifs (N–H···O/N) compared to the carboxamide in compound 69/70 , influencing crystal packing (as per Etter’s rules ) and biomolecular target interactions.
Crystallographic and Computational Analysis
X-ray studies of pyrrole derivatives often reveal planar geometries and intermolecular interactions critical for stability. For example:
- The ethyl acetate derivative forms hydrogen bonds between the amide N–H and ester carbonyl, stabilizing a supramolecular helix .
- The target compound’s bromo and imidamido groups likely induce steric hindrance, altering torsion angles compared to smaller substituents (e.g., amino in ). Computational validation tools like PLATON would highlight these differences.
Q & A
Q. What are optimized synthetic routes for methyl 4-bromo-1-(2-chloroacetimidamido)-1H-pyrrole-2-carboxylate, and how can intermediates be characterized?
Methodological Answer: A feasible route involves sequential functionalization of the pyrrole core. Start with ethyl 4-bromo-1H-pyrrole-2-carboxylate (commercially available), perform N-alkylation with 2-chloroacetimidamide under basic conditions (e.g., Cs₂CO₃ in DMF at 60–80°C), followed by esterification to yield the target compound . Key intermediates should be characterized via:
- NMR : Confirm substitution patterns (e.g., ¹H NMR for bromine-induced deshielding at C4; ¹³C NMR for ester carbonyl ~165–170 ppm).
- HPLC-MS : Monitor reaction progress and purity (>95% by area normalization).
- XRD : For crystalline intermediates, resolve ambiguities in regioselectivity (e.g., distinguish N1 vs. N3 substitution) .
Q. How can researchers validate the regioselectivity of the 2-chloroacetimidamido group attachment on the pyrrole ring?
Methodological Answer: Regioselectivity is critical due to pyrrole’s tautomeric equilibria. Use:
- NOESY/ROESY NMR : Probe spatial proximity between the imidamido group and adjacent substituents.
- DFT Calculations : Compare energy-minimized structures of possible regioisomers to experimental data (e.g., NMR chemical shifts, IR stretching frequencies) .
- Single-Crystal XRD : Resolve atomic positions definitively, as demonstrated for related pyrrole-carboxylates .
Advanced Research Questions
Q. What strategies mitigate low yields in Suzuki-Miyaura cross-coupling reactions involving brominated pyrrole intermediates?
Methodological Answer: Low yields often stem from steric hindrance or electron-deficient aryl bromides. Optimize:
- Catalyst System : Use Pd(dppf)Cl₂ with electron-rich ligands to enhance oxidative addition .
- Solvent/Base : 1,4-Dioxane with KOAc improves stability of boronic acid intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 h conventional heating), minimizing decomposition .
Contradictory data may arise from competing protodeboronation; track via LC-MS and adjust equivalents of phenylboronic acid (1.5–2.0 eq.) .
Q. How can researchers resolve discrepancies in biological activity data for derivatives of this compound in antimicrobial assays?
Methodological Answer: Contradictions may arise from:
- Solubility Issues : Use hydrochloride salts (enhanced aqueous solubility) for consistent in vitro testing .
- Metabolic Instability : Perform stability assays in simulated biological fluids (e.g., S9 liver fractions) to identify degradation pathways.
- Assay Variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) and include positive controls (e.g., ciprofloxacin for Gram-negative bacteria) .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24–72 h.
- Analytical Tools : Use UPLC-PDA-MS to track degradation products (e.g., hydrolysis of the ester or imidamido groups).
- Kinetic Modeling : Calculate t₁/₂ (half-life) using first-order kinetics; correlate with Arrhenius plots for shelf-life predictions .
Q. What crystallographic parameters are critical for resolving the solid-state structure of this compound?
Methodological Answer:
- Unit Cell Parameters : Monoclinic systems (e.g., P2₁/c) require precise measurement of β angles (e.g., 93.2° in 4-bromo-pyrrole analogs) .
- Thermal Ellipsoids : Analyze anisotropic displacement parameters to confirm rigidity of the pyrrole ring.
- H-Bonding Networks : Map short contacts (e.g., O∙∙∙H-N < 2.5 Å) to explain packing motifs .
Applications in Medicinal Chemistry
Q. How can this compound serve as a scaffold for kinase inhibitors or antimicrobial agents?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce substituents at C5 (e.g., aryl groups via cross-coupling) and compare IC₅₀ values in kinase inhibition assays .
- Molecular Docking : Screen against ATP-binding pockets (e.g., EGFR kinase) using Glide SP or AutoDock Vina.
- In Vivo Efficacy : Test lead candidates in murine infection models with pharmacokinetic profiling (e.g., AUC, Cmax) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
